molecular formula C16H13NO4 B2515574 3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid CAS No. 1016494-02-2

3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid

Cat. No. B2515574
CAS RN: 1016494-02-2
M. Wt: 283.283
InChI Key: IAVBAJSVXIXYBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives is a topic of interest due to their biological activity and presence in various natural and synthetic compounds. Paper describes the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of a nucleophile, leading to the formation of a benzofuran derivative. Similarly, paper discusses the electrochemical oxidation of dihydroxybenzoic acids to yield benzofuran derivatives using acetylacetone as a nucleophile. Paper details a one-pot, three-component reaction to synthesize 2-{[2-(alkylimino)-1-benzofuran-3-yliden]amino}benzoic acids. These methods highlight the versatility of electrochemical and multi-component reactions in synthesizing benzofuran derivatives, which could be applicable to the synthesis of 3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran core, which can be further functionalized. Paper explores the supramolecular interactions of 1-benzofuran-2,3-dicarboxylic acid, revealing the importance of intramolecular hydrogen bonding and the ability to form complexes with metal ions. This suggests that the molecular structure of this compound would likely exhibit similar interactions and could potentially engage in complexation with metals.

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions due to their reactive sites. Paper reports the synthesis of libraries based on benzofuran scaffolds, indicating the potential for diverse chemical modifications. The reactivity of the amido and carboxylic acid groups in this compound would allow for further chemical transformations, potentially leading to the formation of new compounds with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. Paper describes the synthesis of compounds with varied physicochemical properties, suggesting that the properties of this compound could be tuned by modifying the substituents on the benzofuran core. The presence of functional groups such as the amido and carboxylic acid would also affect the solubility, acidity, and potential for hydrogen bonding.

Scientific Research Applications

Retinoidal Activity

The research by Kagechika et al. (1988) investigated aromatic amides, including those related to 3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid, for their retinoidal activities. They identified that specific structural features are essential for eliciting retinoidal activities, such as the presence of a medium-sized alkyl group and a carboxyl group at strategic positions on the benzene ring. This study demonstrates the potential of these compounds in mimicking retinoic acid's biological effects, which is significant for therapeutic applications related to vitamin A deficiency and skin disorders (Kagechika, H., Kawachi, E., Hashimoto, Y., Himi, T., & Shudo, K., 1988).

Synthesis Methodologies

Fo-Ning Ng et al. (2014) explored the Rh(III)-catalyzed direct ortho-CH amidation/amination of benzoic acids, presenting a method to synthesize anthranilic acids efficiently. This process, involving N-chlorocarbamates/N-chloromorpholines, showcases the versatility of this compound derivatives in synthesizing functionalized anthranilic acids with excellent ortho-selectivity and functional-group tolerance. Such methodologies are crucial for the development of new pharmaceuticals and agrochemicals (Fo‐Ning Ng, Zhou, Z., & Yu, W.-Y., 2014).

Bioconjugation Mechanisms

Nakajima and Ikada (1995) studied the mechanism of amide formation by carbodiimide in aqueous media, a reaction relevant for bioconjugation involving carboxylic acids and amines. Their findings help understand how compounds like this compound can be utilized in creating bioconjugates, which have applications in drug delivery systems and biomaterials development (Nakajima, N. & Ikada, Y., 1995).

Antioxidant and Antibacterial Studies

Research by Shankerrao et al. (2013) on phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, closely related to this compound, revealed their antioxidant and antibacterial properties. This study underscores the potential of such compounds in developing new antioxidants and antibiotics, highlighting their significance in addressing oxidative stress-related diseases and bacterial infections (Shankerrao, S., Bodke, Y., & Mety, S. S., 2013).

Mechanism of Action

properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-15(14-9-10-4-1-2-7-13(10)21-14)17-12-6-3-5-11(8-12)16(19)20/h1-8,14H,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVBAJSVXIXYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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